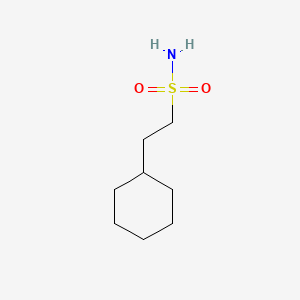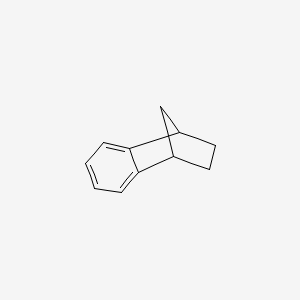
1,4-Methanonaphthalene, 1,2,3,4-tetrahydro-
Übersicht
Beschreibung
1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- is a chemical compound with the formula C11H12. It has a molecular weight of 144.2130 . It is also known by the name Benzonorbornene .
Synthesis Analysis
The synthesis of 1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- involves several steps. For instance, compound 4 was initially treated with benzylamine and potassium cyanide to give 2-benzylamino-2-cyano-1,2,3,4-tetrahydro-1,4-methanonaphthalene (5), which was then converted into 2-benzylamino-2-carboxamido-1,2,3,4-tetrahydro-1,4-methanonaphthalene (6) by treatment with 70% sulphuric acid .Molecular Structure Analysis
The molecular structure of 1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is ILMCRZOMKCLIFZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- include its molecular weight of 144.2130 . Further details about its physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Chemo- and Stereoselectivity in Organic Synthesis
1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione, a derivative of 1,4-Methanonaphthalene, has been used in organic synthesis, particularly in chemo- and stereoselective 1,3-dipolar cycloadditions. This process produces polycyclic tetrahydrothiophene derivatives, showcasing its versatility in organic synthesis (Mlostoń, Celeda, & Heimgartner, 2003).
Oxidative Rearrangement
1,4,5,8-tetrahydro-4a,8a-methanonaphthalenes undergo oxidative rearrangement when treated with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), leading to the formation of 1-vinylnaphthalene derivatives. This transformation is a result of a Berson-Willcott rearrangement, adding a unique dimension to chemical synthesis (Barasz et al., 2002).
Antioxidant Activity
5,8-dihydroxy-1,4-dihydro-1,4-methanonaphthalene (DDMN), synthesized from 1,4-Methanonaphthalene, shows significant antioxidant activity. It exhibits strong inhibition of radiation-induced lipid-peroxidation, suggesting potential as a radio-protector (Mitra et al., 2008; Mitra et al., 2009).
Synthesis of Crown Ethers
1,4-Methanonaphthalene derivatives have been used as foundational materials for synthesizing bis-methanonaphthalene-fused crown ethers. These ethers have multifunctional potential in chemical applications, showcasing the compound's versatility in forming complex molecules (Chou, Chen, & Chen, 2003).
Continuous-Flow Synthesis
The synthesis of 5-nitro-1,4-dihydro-1,4-methanonaphthalene via a continuous-flow process highlights the compound's role in efficient and safe chemical production. This method minimizes hazardous intermediates and reduces reaction time, demonstrating its applicability in industrial processes (Tan, Li, Jin, & Yu, 2019).
Eigenschaften
IUPAC Name |
tricyclo[6.2.1.02,7]undeca-2,4,6-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-2-4-11-9-6-5-8(7-9)10(11)3-1/h1-4,8-9H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMCRZOMKCLIFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963289 | |
| Record name | 1,2,3,4-Tetrahydro-1,4-methanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- | |
CAS RN |
4486-29-7 | |
| Record name | 1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004486297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrahydro-1,4-methanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


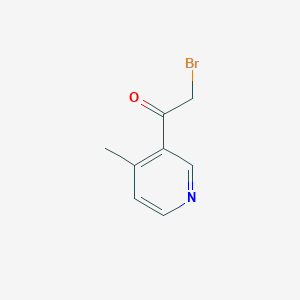
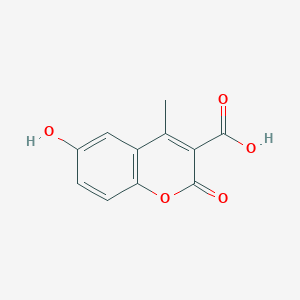
![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B3052678.png)
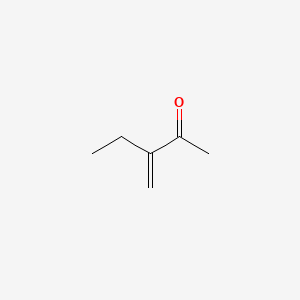
![3,3'-(6,6'-Dihydroxy-5,5'-dimethoxy[1,1'-biphenyl]-3,3'-diyl)di(prop-2-enoic acid)](/img/structure/B3052682.png)

![3-(6-Methyl-2-oxo-2H-benzo[1,4]oxazin-3-yl)-propionic acid](/img/structure/B3052684.png)
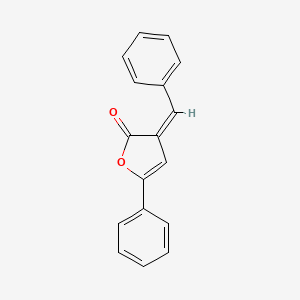
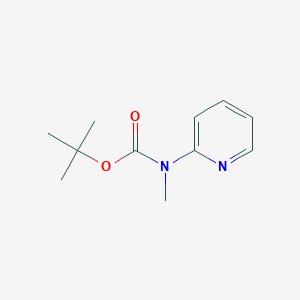
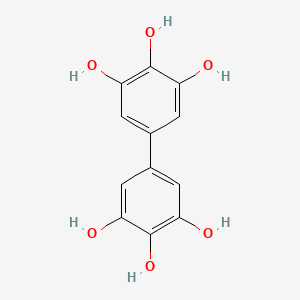
![[1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid](/img/structure/B3052692.png)

